(-)-N,N'-Dibenzyl-D-tartaric diamide

Vue d'ensemble

Description

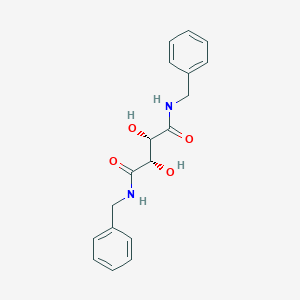

(-)-N,N’-Dibenzyl-D-tartaric diamide is a chiral diamide derived from tartaric acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (-)-N,N’-Dibenzyl-D-tartaric diamide typically involves the reaction of tartaric acid with benzylamine. The process can be summarized as follows:

Starting Materials: Tartaric acid and benzylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Catalysts and Reagents: Commonly used catalysts include coupling agents like dicyclohexylcarbodiimide (DCC) and additives like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of (-)-N,N’-Dibenzyl-D-tartaric diamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(-)-N,N’-Dibenzyl-D-tartaric diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Applications De Recherche Scientifique

(-)-N,N’-Dibenzyl-D-tartaric diamide has diverse applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of chiral catalysts and as a resolving agent for racemic mixtures

Mécanisme D'action

The mechanism by which (-)-N,N’-Dibenzyl-D-tartaric diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes. The formation of hydrogen bonds and hydrophobic interactions plays a crucial role in its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N’-Dibenzyl-L-tartaric diamide: A stereoisomer with similar structural properties but different chiral configuration.

N,N’-Dibenzyl-D-tartaric acid: The parent compound from which the diamide is derived.

N,N’-Dibenzyl-D-tartaric diester: Another derivative with ester functional groups instead of amides

Uniqueness

(-)-N,N’-Dibenzyl-D-tartaric diamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral resolving agent, distinguishing it from other similar compounds.

Activité Biologique

(-)-N,N'-Dibenzyl-D-tartaric diamide is a chiral compound derived from D-tartaric acid, characterized by its two benzyl groups linked through amide bonds. This compound has gained attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications as a chiral auxiliary in asymmetric synthesis.

- Molecular Formula: CHNO

- Molecular Weight: 328.36 g/mol

- Structure: The compound features a D-tartaric acid backbone with two benzyl substituents, contributing to its chirality and reactivity.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials: Tartaric acid and benzylamine.

- Reaction Conditions: Conducted in organic solvents like dichloromethane or toluene under reflux.

- Catalysts: Dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) are commonly used to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding, influencing biochemical pathways through:

- Hydrogen Bonding: Facilitates interactions with active sites of enzymes.

- Hydrophobic Interactions: Enhances binding affinity to non-polar regions of proteins.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Enzyme Inhibition

The compound has been investigated for its potential role in inhibiting specific enzymes, which can be pivotal in drug development. For instance, it may act as a competitive inhibitor for certain enzyme classes, impacting metabolic pathways.

2. Antimicrobial Properties

Studies have shown that derivatives of tartaric acid, including diamides, can possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated activity against various pathogens .

3. Chiral Auxiliary in Asymmetric Synthesis

Due to its chirality, this compound is utilized as a chiral auxiliary in asymmetric synthesis processes. This application is crucial in the pharmaceutical industry for producing enantiomerically pure compounds, which are often required for therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

Propriétés

IUPAC Name |

(2S,3S)-N,N'-dibenzyl-2,3-dihydroxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYSAHVLSFBCMN-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@H]([C@@H](C(=O)NCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333402 | |

| Record name | (-)-N,N'-Dibenzyl-D-tartaric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-43-3 | |

| Record name | (-)-N,N'-Dibenzyl-D-tartaric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.